
2-Methylidene-2,3-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylidene-2,3-dihydro-1H-imidazole is a heterocyclic organic compound that features a five-membered ring structure containing two nitrogen atoms. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. Imidazoles are commonly found in natural products and pharmaceuticals, making them a crucial subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-2,3-dihydro-1H-imidazole can be achieved through several methods. . This reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction mixture is then purified using techniques such as distillation or crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylidene-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert it into different imidazole-based compounds.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
2-Methylidene-2,3-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Imidazole derivatives are studied for their role in enzyme function and as potential therapeutic agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of 2-Methylidene-2,3-dihydro-1H-imidazole involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to metal ions or enzymes and modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and charge-transfer processes, which are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylimidazole: A precursor to several nitroimidazole antibiotics used to combat bacterial and parasitic infections.
1H-Imidazole, 2-methyl-: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
2-Methylidene-2,3-dihydro-1H-imidazole is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
82358-18-7 |
|---|---|
Molekularformel |
C4H6N2 |
Molekulargewicht |
82.10 g/mol |
IUPAC-Name |
2-methylidene-1,3-dihydroimidazole |
InChI |
InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3,5-6H,1H2 |
InChI-Schlüssel |
HBHOXPFSYPXTDV-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1NC=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14419101.png)
![2-Methyl-4-(phenylsulfanyl)benzo[H]quinoline](/img/structure/B14419116.png)
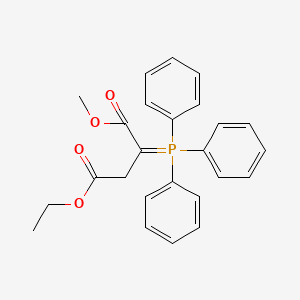


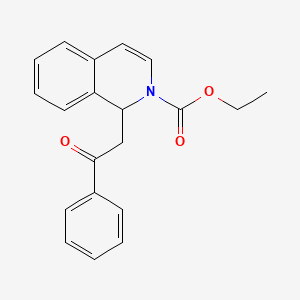
![Diethyl (1-{[N-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)alanyl]amino}ethyl)phosphonate](/img/structure/B14419141.png)
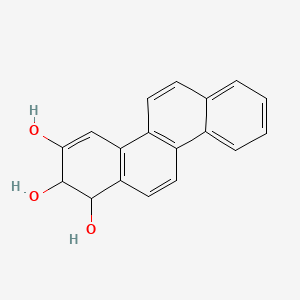
![{2-Carbamoyl-2-[(3,4-dichlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14419158.png)
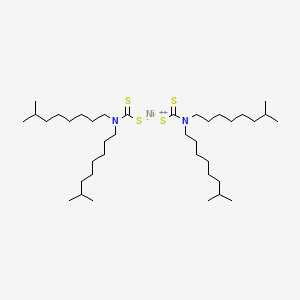
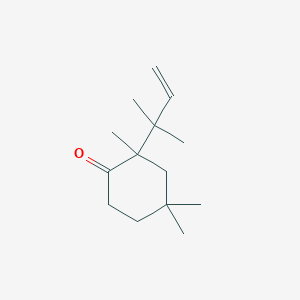
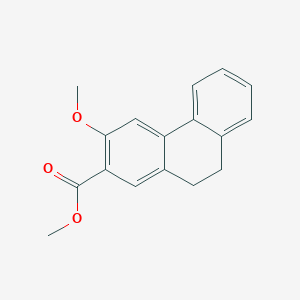
![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)

